Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate
Description
Structural Identification and International Union of Pure and Applied Chemistry Nomenclature
This compound possesses a well-defined molecular structure characterized by specific chemical identifiers and properties. The compound carries the Chemical Abstracts Service registry number 1016825-43-6, which serves as its unique identifier in chemical databases. The molecular formula C14H14ClNO4 indicates the presence of fourteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 295.72 grams per mole.
The International Union of Pure and Applied Chemistry systematic name for this compound is this compound. Alternative nomenclature includes the descriptor "4-chloro-6,8-dimethoxyquinoline-3-carboxylic acid ethyl ester," which explicitly identifies the ester functional group present in the molecule. The compound's structure can be represented through the Simplified Molecular Input Line Entry System notation as CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)OC)OC.
The three-dimensional molecular architecture features a quinoline ring system with specific substitution patterns that define its chemical properties. The ethyl carboxylate group is positioned at the 3-position of the quinoline ring, while a chlorine atom occupies the 4-position. Two methoxy groups are strategically placed at the 6- and 8-positions of the quinoline scaffold, creating a symmetrical substitution pattern that influences the compound's electronic properties and potential biological activity.
Historical Context in Quinoline Derivative Research
The development and study of this compound must be understood within the broader historical context of quinoline chemistry research. Quinoline itself was first isolated in 1834 by German chemist Friedlieb Ferdinand Runge, who extracted it from coal tar and initially called it "leukol," meaning "white oil" in Greek. This foundational discovery marked the beginning of extensive research into quinoline derivatives and their potential applications.
The structural elucidation of quinoline was completed much later, with the quinoline structure being definitively established in 1908 and subsequently proven through total synthesis by Woodward and Doering in 1945. This synthetic achievement provided the structural model for the development of numerous quinoline derivatives, including anti-malarial compounds and other pharmaceutically active substances. The historical progression from basic quinoline isolation to complex derivative synthesis demonstrates the evolution of organic chemistry methodologies over more than a century.
The specific substitution pattern found in this compound reflects modern synthetic approaches to quinoline functionalization. Research has shown that compounds featuring similar structural motifs, particularly those with methoxy substituents at the 6- and 8-positions, have been successfully synthesized using various methodological approaches. The development of efficient synthetic routes for such compounds has been driven by their potential applications in pharmaceutical research, particularly as intermediates in the synthesis of antineoplastic drugs.
Contemporary research into quinoline derivatives has expanded significantly since the initial discovery of the parent compound. Scientists have developed numerous synthetic methodologies for preparing substituted quinolines, including the Combes quinoline synthesis, Conrad-Limpach synthesis, and Friedländer synthesis. These methodological advances have enabled the preparation of increasingly complex quinoline derivatives, including compounds with multiple substituents such as this compound.
Significance in Heterocyclic Chemistry
This compound occupies a position of considerable importance within the field of heterocyclic chemistry due to its unique structural features and potential applications. The compound exemplifies the principles of heterocyclic design, incorporating multiple functional groups that can participate in diverse chemical transformations and biological interactions. The presence of both electron-withdrawing and electron-donating substituents on the quinoline ring system creates a molecule with distinctive electronic properties that influence its reactivity and potential utility.
The significance of this compound extends to its role as a synthetic intermediate in pharmaceutical chemistry. Research has demonstrated that compounds with similar structural frameworks can serve as key intermediates in the synthesis of antineoplastic drugs, including cabozantinib and tivozanib. The specific substitution pattern present in this compound, featuring chlorine at the 4-position and methoxy groups at the 6- and 8-positions, provides a versatile scaffold for further chemical modifications and biological evaluations.
Within the broader context of quinoline chemistry, this compound represents an evolution in synthetic complexity compared to simpler quinoline derivatives. The quinoline ring system itself has been recognized for its remarkable versatility in medicinal chemistry, with derivatives demonstrating antimalarial, antibacterial, antifungal, anthelmintic, cardiotonic, anticonvulsant, anti-inflammatory, and analgesic activities. The additional functional groups present in this compound may enhance or modify these biological properties, making it a compound of particular interest for pharmaceutical research.
The compound's structural complexity also makes it valuable for understanding structure-activity relationships in heterocyclic systems. The combination of multiple substituents allows researchers to investigate how different functional groups interact to influence chemical reactivity and biological activity. Studies involving similar compounds have shown that specific substitution patterns can dramatically affect pharmacological properties, making detailed structural analysis crucial for drug development efforts.
| Structural Feature | Chemical Significance | Potential Impact |
|---|---|---|
| Quinoline Core | Nitrogen-containing heterocycle | Provides basic framework for biological activity |
| 4-Chloro Substitution | Electron-withdrawing halogen | Modulates electronic properties and reactivity |
| 6,8-Dimethoxy Groups | Electron-donating substituents | Influences solubility and biological interactions |
| 3-Ethyl Carboxylate | Ester functional group | Enables further chemical modifications |
| Symmetrical Methoxy Pattern | Balanced substitution | Creates unique electronic distribution |
Properties
IUPAC Name |
ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4/c1-4-20-14(17)10-7-16-13-9(12(10)15)5-8(18-2)6-11(13)19-3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGVVCRDDXQCTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Pathway
The synthesis of Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate typically involves the following steps:
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- The synthesis often begins with readily available precursors such as 3,4-dimethoxyacetophenone or related compounds.
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- Nitration of the starting material introduces nitro groups at specific positions on the aromatic ring. This step is critical for subsequent transformations.
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- The nitrated intermediate undergoes condensation with an appropriate reagent (e.g., ethyl cyanoacetate) to form a quinoline scaffold.
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- Reduction of nitro groups is performed using reagents like sodium borohydride or catalytic hydrogenation to yield amino derivatives.
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- Chlorination at the desired position is achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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- Methoxylation introduces methoxy groups at specific positions using methanol or dimethyl sulfate under controlled conditions.
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- The carboxylic acid group is converted into an ethyl ester using ethanol and acid catalysts like sulfuric acid.
Reaction Conditions
Optimization of reaction conditions is crucial for achieving high yields and purity:
| Step | Reagent/Condition | Temperature Range | Notes |
|---|---|---|---|
| Nitration | Nitric acid/sulfuric acid | Room temperature | Controlled addition to avoid side reactions |
| Condensation | Ethyl cyanoacetate, base (e.g., NaOH) | Reflux | Solvent: ethanol |
| Reduction | Sodium borohydride or H₂/Pd | Room temperature | Mild conditions preferred |
| Chlorination | POCl₃ or SOCl₂ | 80–100°C | Requires dry conditions |
| Methoxylation | Dimethyl sulfate/methanol | Reflux | Use excess methanol |
| Esterification | Ethanol, H₂SO₄ | Reflux | Acid catalyst enhances yield |
Mechanistic Insights
The synthesis involves key chemical transformations:
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- Nitration and chlorination steps use electrophilic reagents to introduce functional groups selectively.
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- Formation of the quinoline ring occurs during condensation, driven by base-catalyzed intramolecular cyclization.
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- Nitro groups are reduced to amino groups, which are essential intermediates for further reactions.
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- Conversion of carboxylic acid to ethyl ester stabilizes the molecule and enhances its solubility properties.
Key Observations
- Reaction yields depend heavily on reagent purity and reaction conditions.
- Side reactions such as over-chlorination or incomplete methoxylation can reduce product quality.
- Purification steps like recrystallization or column chromatography are often required to isolate the final compound.
Data Table: Chemical Properties
Below are key chemical properties relevant to synthesis:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄ClNO₄ |
| Molecular Weight | 295.72 g/mol |
| Solubility | Soluble in organic solvents like ethanol and DMSO |
| Melting Point | ~180–200°C |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to a wide range of functionalized quinoline compounds .
Scientific Research Applications
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations: Methyl vs. Methoxy Groups
- Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate (CAS 31602-09-2) Molecular Formula: C₁₄H₁₄ClNO₂ Key Differences: Methyl groups replace methoxy groups at positions 6 and 6. Impact:
- Electronic Effects : Methoxy groups are stronger electron-donating groups, which may influence reactivity in electrophilic substitution reactions .
Positional Isomerism
- Ethyl 4-chloro-5,8-dimethoxyquinoline-3-carboxylate (CAS 77156-82-2) Key Difference: Methoxy groups at positions 5 and 8 instead of 6 and 7. Impact:
- Crystal Packing : Altered substituent positions affect intermolecular interactions (e.g., hydrogen bonding, π–π stacking) and crystallinity .
- Biological Activity : Positional changes may alter binding affinity to biological targets .
Functional Group Modifications
- Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS 131548-98-6) Key Difference: A nitro group replaces the methoxy group at position 8. Impact:
- Reactivity: The nitro group is strongly electron-withdrawing, reducing the electron density of the quinoline ring and stabilizing negative charges.
Stability : Nitro derivatives may exhibit lower thermal stability compared to methoxy-substituted analogs .
- Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6) Key Differences: Bromine at position 8 and a hydroxyl group at position 4. Impact:
- Acidity : The hydroxyl group (pKa ~10) can deprotonate under basic conditions, unlike methoxy groups .
Amino-Substituted Derivatives
- Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate (CAS 1020724-01-9) Key Differences: Dimethylamino group at position 4 and fluorine atoms at positions 5 and 8. Impact:
- Basic Character: The dimethylamino group introduces basicity (pKa ~8–9), enhancing solubility in acidic media.
- Electron Effects: Fluorine atoms are electron-withdrawing, modulating the electronic environment of the quinoline core .
Market and Availability
Biological Activity
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a quinoline ring with specific substituents: a chlorine atom at the 4-position and methoxy groups at the 6 and 8 positions. This unique arrangement affects its chemical reactivity and biological properties.
| Property | Description |
|---|---|
| Molecular Formula | C14H14ClN O4 |
| Molecular Weight | 295.72 g/mol |
| Functional Groups | Chlorine, methoxy, ethyl ester |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those associated with cancer cell proliferation.
- Antineoplastic Activity : It serves as an intermediate in the synthesis of drugs like cabozantinib and tivozanib, which target tyrosine kinases involved in tumor growth and angiogenesis .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance:
- Cabozantinib : This drug targets MET and VEGFR2 tyrosine kinases, showing effectiveness against various cancers, including prostate cancer .
- Tivozanib : An inhibitor of VEGFR1, VEGFR2, and VEGFR3, it is currently being evaluated for renal cell carcinoma treatment .
Antimicrobial Activity
Studies have also explored the antimicrobial properties of this compound:
- This compound exhibits activity against several bacterial strains, indicating potential as an antibacterial agent.
Case Studies and Research Findings
Several studies have investigated the biological activities and mechanisms of action of this compound:
- Synthesis and Evaluation : A study synthesized various quinoline derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound .
- Mechanistic Studies : Research focused on elucidating the mechanism by which these compounds inhibit tyrosine kinases. The findings suggested that the presence of chlorine and methoxy groups plays a crucial role in binding affinity and selectivity towards target enzymes.
- Comparative Studies : Comparative analyses with similar compounds (e.g., ethyl 4-chloro-5,8-dimethoxyquinoline-3-carboxylate) revealed that variations in substituent positions significantly affect biological activity. This highlights the importance of structural modifications in drug design .
Q & A
Q. What are the common synthetic routes for Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via a one-step protocol involving the oxidation of a quinoline-3-carbaldehyde precursor. For example, describes the addition of NaCN and MnO₂ in absolute ethanol to 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde at 0°C, followed by stirring at 25°C for 3 hours. Purification involves filtration through celite and silica gel using CH₂Cl₂ as the eluent, yielding the product in moderate purity . Reaction temperature and stoichiometry of MnO₂ (6.7 mmol per 1 mmol substrate) are critical for minimizing side reactions.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation, as demonstrated in , which resolves the dihedral angle (1.75 Å) between fused quinoline rings and identifies intermolecular hydrogen bonds (N–H⋯O, C–H⋯O) and π–π stacking interactions . Complementarily, ¹H NMR and IR spectroscopy validate functional groups (e.g., ester, methoxy), while SHELXL software ( ) refines anisotropic displacement parameters for non-hydrogen atoms .
Q. How does the substitution pattern on the quinoline ring affect the compound’s chemical reactivity?
- Methodological Answer : The chloro and methoxy substituents at positions 4, 6, and 8 influence reactivity through steric hindrance and electronic effects. For instance, shows that methoxy groups enhance electron density on the quinoline ring, stabilizing π–π interactions, while the chloro substituent at position 4 directs electrophilic substitution to less hindered sites. These effects are critical in designing derivatization reactions .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data interpretation for this compound derivatives?
- Methodological Answer : Discrepancies in crystallographic data (e.g., anisotropic thermal motion, twinning) can be addressed using SHELXPRO ( ) to model disorder or refine twin laws. For example, high-resolution data (>1.0 Å) enable precise localization of hydrogen atoms via Fourier maps, while robust refinement protocols (e.g., riding H-atom models) mitigate overfitting . Comparative analysis with derivatives ( ) further validates structural trends .
Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?
- Methodological Answer : Density functional theory (DFT) calculations can map electrostatic potential surfaces to identify nucleophilic/electrophilic hotspots. For instance, highlights how reaction conditions (e.g., solvent polarity, temperature) alter regioselectivity during ethylation of quinoline intermediates. Molecular dynamics (MD) simulations further model steric effects of methoxy groups at positions 6 and 8, guiding rational design of derivatives .
Q. What methodologies optimize reaction conditions to minimize by-products during synthesis?
- Methodological Answer : By-product formation (e.g., tricyclic fluoroquinolones in ) is mitigated by controlling reaction stoichiometry and stepwise addition of reagents. For example, slow addition of NaCN at 0°C ( ) prevents overoxidation. Kinetic studies using HPLC or LC-MS can monitor intermediate stability, while design of experiments (DoE) optimizes variables like temperature and solvent .
Q. How do intermolecular interactions influence the stability and polymorphic forms of this compound?
- Methodological Answer : Polymorphism arises from variations in hydrogen-bonding networks and π–π stacking. reveals that double-layered crystal packing parallel to the (101) plane is stabilized by N–H⋯O and C–H⋯O interactions. Differential scanning calorimetry (DSC) and powder XRD can characterize polymorphs, while solvent screening (e.g., ethanol vs. diphenyl ether) modulates crystallization pathways .
Q. What are the key considerations in designing structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer : SAR studies require systematic substitution at positions 3 (ester), 4 (chloro), and 6/8 (methoxy). and 15 demonstrate that replacing the ethyl ester with a carboxylic acid enhances antimicrobial activity, while fluorination at position 6 improves bioavailability. High-throughput screening (HTS) against bacterial/fungal strains ( ) identifies pharmacophore requirements, validated via molecular docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
